2,2-Difluoro-1-(3-furanyl)-4-methyl-3-penten-1-one
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Overview
Description
2,2-Difluoro-1-(3-Furyl)-4-Methyl-3-Penten-1-One is a fluorinated organic compound that features a furan ring, a pentenone moiety, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(3-Furyl)-4-Methyl-3-Penten-1-One typically involves the introduction of fluorine atoms into a precursor molecule. One common method is the reaction of a furan derivative with a fluorinating agent under controlled conditions. For example, the reaction of 3-furyl methyl ketone with a fluorinating reagent such as Selectfluor® can yield the desired difluorinated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(3-Furyl)-4-Methyl-3-Penten-1-One can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Difluoro-1-(3-Furyl)-4-Methyl-3-Penten-1-One has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(3-Furyl)-4-Methyl-3-Penten-1-One involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. Additionally, the furan ring and pentenone moiety can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-(3-Furyl)-3-Hydroxy-4-Methyl-1-Pentanone: This compound has a similar structure but with a hydroxyl group instead of a pentenone moiety.
2,2-Difluoro-1-(3-Furyl)ethanamine: This compound features an ethanamine group instead of a pentenone moiety.
Uniqueness
2,2-Difluoro-1-(3-Furyl)-4-Methyl-3-Penten-1-One is unique due to its specific combination of a furan ring, a pentenone moiety, and two fluorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
334873-84-6 |
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Molecular Formula |
C10H10F2O2 |
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2,2-difluoro-1-(furan-3-yl)-4-methylpent-3-en-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-7(2)5-10(11,12)9(13)8-3-4-14-6-8/h3-6H,1-2H3 |
InChI Key |
MFZPKAJJAIIRCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C(=O)C1=COC=C1)(F)F)C |
Origin of Product |
United States |
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